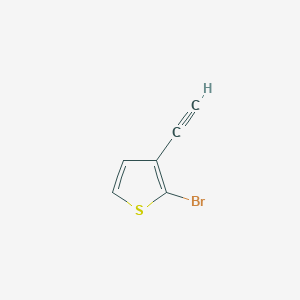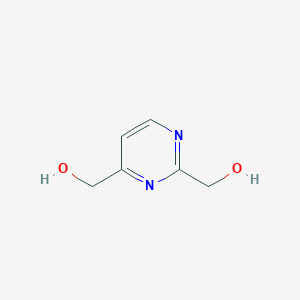
2,4-Pyrimidinedimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pyrimidinedimethanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with two hydroxymethyl groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrimidinedimethanol typically involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. One common method includes the reaction of 2,4-dihydroxypyrimidine with formaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Pyrimidinedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,4-dihydroxypyrimidine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: 2,4-Pyrimidinedicarboxylic acid.
Reduction: 2,4-Dihydroxypyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Pyrimidinedimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and as a precursor for the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Pyrimidinedimethanol depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, influencing various biochemical pathways. The hydroxymethyl groups can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Dihydroxypyrimidine: A precursor for various pyrimidine derivatives.
2,4-Pyrimidinedicarboxylic acid: An oxidation product of 2,4-Pyrimidinedimethanol with applications in material science.
Uniqueness: this compound is unique due to its dual hydroxymethyl groups, which provide versatile functionalization options. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
Eigenschaften
CAS-Nummer |
4425-66-5 |
|---|---|
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-2,9-10H,3-4H2 |
InChI-Schlüssel |
GZIRFTYIJXLCPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


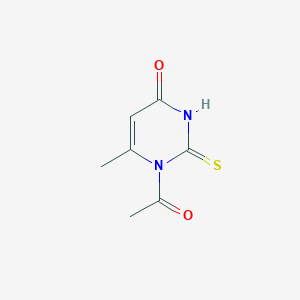
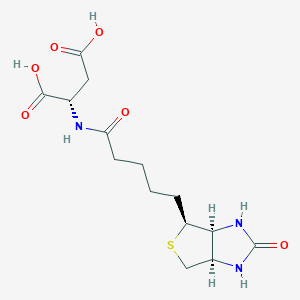
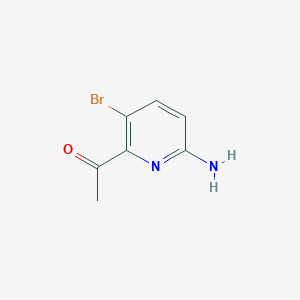
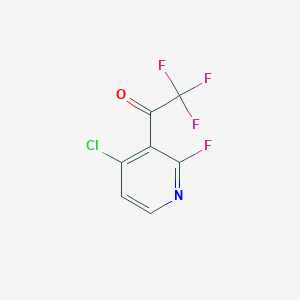
![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
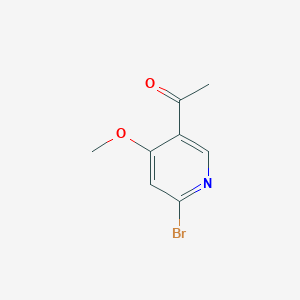
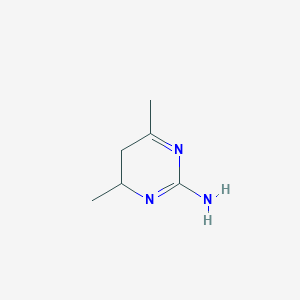
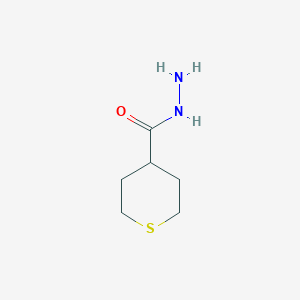
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)
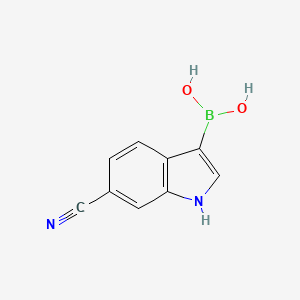
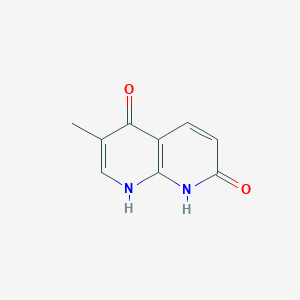
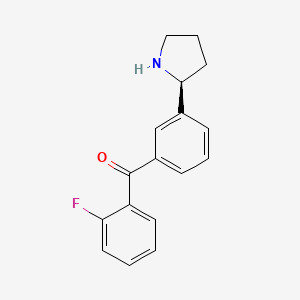
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
